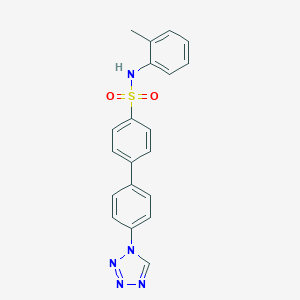
N-(2-methylphenyl)-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methylphenyl)-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide, also known as MTSBPS, is a chemical compound that has shown promising results in scientific research. It is a sulfonamide derivative that has been synthesized using various methods.
作用机制
The exact mechanism of action of N-(2-methylphenyl)-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide is not fully understood. However, it has been suggested that N-(2-methylphenyl)-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. MMPs play a crucial role in cancer invasion and metastasis. By inhibiting MMP activity, N-(2-methylphenyl)-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide may prevent cancer cell invasion and metastasis. N-(2-methylphenyl)-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and cell cycle arrest. N-(2-methylphenyl)-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed. Angiogenesis plays a crucial role in cancer growth and metastasis. N-(2-methylphenyl)-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide has also been shown to have anti-inflammatory effects by inhibiting the activity of COX-2.
实验室实验的优点和局限性
N-(2-methylphenyl)-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide has several advantages for lab experiments. It has been shown to have a high degree of selectivity towards MMPs and COX-2, making it a potential therapeutic agent with fewer side effects. N-(2-methylphenyl)-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide has also been shown to have good stability and solubility in water, making it easy to handle in lab experiments. However, N-(2-methylphenyl)-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide has some limitations, including its low yield during synthesis and its potential toxicity at high concentrations.
未来方向
There are several future directions for the study of N-(2-methylphenyl)-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide. One potential direction is to study its potential use in combination with other chemotherapeutic agents to enhance its anti-tumor effects. Another direction is to study the effects of N-(2-methylphenyl)-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide on other MMPs and COX isoforms to determine its selectivity and potential side effects. Further studies are also needed to determine the optimal dosage and administration route for N-(2-methylphenyl)-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide in therapeutic applications. Finally, additional studies are needed to determine the potential toxicity and safety of N-(2-methylphenyl)-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide in vivo.
合成方法
N-(2-methylphenyl)-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide has been synthesized using various methods, including the reaction of 2-methylphenylamine with 4-bromo-1-biphenylsulfonyl chloride, followed by the reaction with sodium azide in the presence of copper(I) iodide. Another method involves the reaction of 2-methylphenylamine with 4-bromo-1-biphenylsulfonyl chloride, followed by the reaction with sodium azide in the presence of copper(II) sulfate and sodium ascorbate. The yield of N-(2-methylphenyl)-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide using these methods is around 60-70%.
科学研究应用
N-(2-methylphenyl)-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. N-(2-methylphenyl)-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide has been studied in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. N-(2-methylphenyl)-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
属性
分子式 |
C20H17N5O2S |
|---|---|
分子量 |
391.4 g/mol |
IUPAC 名称 |
N-(2-methylphenyl)-4-[4-(tetrazol-1-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C20H17N5O2S/c1-15-4-2-3-5-20(15)22-28(26,27)19-12-8-17(9-13-19)16-6-10-18(11-7-16)25-14-21-23-24-25/h2-14,22H,1H3 |
InChI 键 |
DVCPQCGSJXCQIB-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)N4C=NN=N4 |
规范 SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)N4C=NN=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(2-methoxybenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B299583.png)

![3-oxo-N-[3-(1-pyrrolidinyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B299589.png)
![N-(1-benzyl-2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)benzamide](/img/structure/B299591.png)
![2-[(2-Chloro-4,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B299593.png)
![N-[4-(1,2-dihydroacenaphthylen-5-ylsulfamoyl)phenyl]acetamide](/img/structure/B299596.png)
![3-(3,4-dimethoxyphenyl)-N-[2-ethoxy-5-(trifluoromethyl)phenyl]acrylamide](/img/structure/B299599.png)


![3-phenyl-N-[3-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B299605.png)

![N-cyclopropyl-2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B299607.png)

